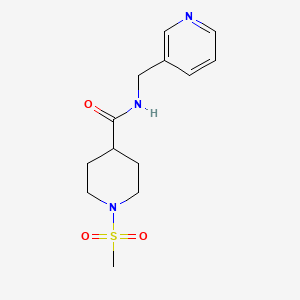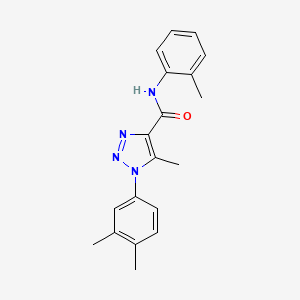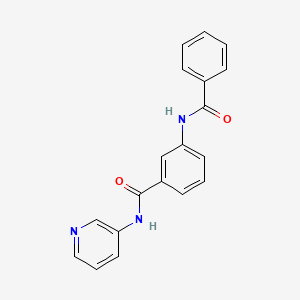![molecular formula C18H20N4O4 B5844122 N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide, also known as MFA-1, is a synthetic compound that has been studied for its potential use in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide acts as a competitive inhibitor of enzymes and receptors that contain a specific binding site. It binds to the active site of the target molecule, preventing substrate binding and subsequent catalysis. This mechanism of action allows for the selective inhibition of specific enzymes and receptors, making it a valuable tool in the study of various biochemical pathways.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide has been shown to have various biochemical and physiological effects depending on the target molecule it inhibits. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to changes in cell proliferation, differentiation, and apoptosis. N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide has also been shown to inhibit the activity of certain G protein-coupled receptors, which play a role in various physiological processes such as neurotransmission and hormone signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide in lab experiments is its selectivity for specific enzymes and receptors. This allows for the targeted inhibition of specific pathways and processes, leading to a more precise understanding of their function. However, a limitation of using N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide is its potential off-target effects. Due to its chemical structure and mechanism of action, it may also inhibit the activity of other enzymes and receptors that contain a similar binding site.
Orientations Futures
There are several future directions for the study of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide. One direction is the development of more selective and potent analogs of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide that can be used in a wider range of experiments. Another direction is the study of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide in vivo, to better understand its effects on whole organisms. Additionally, N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide could be used in the development of new therapeutics for various diseases and disorders.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide involves the reaction of 2-acetamidobenzaldehyde with 2-methyl-3-furoic acid hydrazide in the presence of acetic anhydride and triethylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of certain enzymes and receptors, making it useful in the study of various biochemical pathways and physiological processes.
Propriétés
IUPAC Name |
N-[(E)-[4-(2-acetamidoanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-11(21-22-18(25)14-8-9-26-12(14)2)10-17(24)20-16-7-5-4-6-15(16)19-13(3)23/h4-9H,10H2,1-3H3,(H,19,23)(H,20,24)(H,22,25)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDQZAVCZPHXRO-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)CC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide](/img/structure/B5844046.png)
![methyl 4-methyl-3-(2-{1-[4-(trifluoromethoxy)phenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B5844054.png)

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5844069.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 3-methylbenzoate](/img/structure/B5844086.png)


![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)




